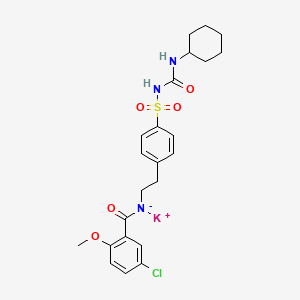

Glibenclamide (potassium)

Description

Historical Context and Evolution of Sulfonylurea Compounds in Research

The journey of sulfonylureas began not in the pursuit of diabetes treatment, but from observations during antibiotic research. diabetesjournals.orgwikipedia.org In 1937, the hypoglycemic properties of synthetic sulfur compounds were first noted. diabetesjournals.org This was followed by a pivotal discovery in 1942 by French physician Marcel Janbon and his colleagues, who observed that a sulfonamide derivative, p-amino-sulfonamide-isopropyl-thiodiazole (IPTD), induced hypoglycemia in patients being treated for typhoid. diabetesjournals.orgyouthmedicaljournal.com This accidental finding sparked decades of research into the glucose-lowering capabilities of this chemical class.

In 1946, Auguste Loubatieres confirmed that aryl sulfonylurea compounds stimulate the release of insulin (B600854), requiring functional pancreatic β-cells to exert their effect. diabetesjournals.org This foundational research paved the way for the development of the first-generation sulfonylureas in the 1950s. numberanalytics.comnumberanalytics.com Compounds like Carbutamide and Tolbutamide (B1681337) were among the first to be synthesized and marketed for managing type 2 diabetes, representing a revolutionary step forward by providing an oral alternative to insulin. youthmedicaljournal.comnumberanalytics.comnih.gov These early compounds, however, had limitations, including issues with potency and metabolism. youthmedicaljournal.com

The pursuit of more effective and potent agents led to the development of second-generation sulfonylureas. Glibenclamide (also known as glyburide) was introduced in Europe in the 1960s and 1970s and later in the United States in 1984. diabetesjournals.orgyouthmedicaljournal.comnumberanalytics.com Glibenclamide and its contemporary, glipizide, offered greater potency and a longer duration of action compared to their predecessors. numberanalytics.com The evolution continued with so-called third-generation agents like glimepiride (B1671586) in the 1990s. diabetesjournals.orgnumberanalytics.com This progression reflects a continuous effort by medicinal chemists to modify the sulfonylurea structure to enhance its therapeutic index and efficacy. youthmedicaljournal.com

Table 1: Evolution of Sulfonylurea Compounds in Research

| Generation | Compound Examples | Year of Introduction (Approximate) | Key Research Advancements |

|---|---|---|---|

| Discovery Phase | p-amino-sulfonamide-isopropyl-thiodiazole (IPTD) | 1940s | Initial observation of hypoglycemic effects from sulfonamide antibiotics. diabetesjournals.orgyouthmedicaljournal.com |

| First-Generation | Carbutamide, Tolbutamide, Chlorpropamide | 1950s | First compounds developed specifically for glucose-lowering by stimulating insulin release. youthmedicaljournal.comnumberanalytics.comnumberanalytics.com |

| Second-Generation | Glibenclamide , Glipizide, Gliclazide | 1960s-1980s | Increased potency and more favorable pharmacokinetic profiles. numberanalytics.comnumberanalytics.com |

| Third-Generation | Glimepiride | 1990s | Further refinements to the sulfonylurea structure. diabetesjournals.orgnumberanalytics.com |

Contemporary Significance of Glibenclamide in Cellular and Molecular Pharmacology Studies

Beyond its historical context, glibenclamide has become an invaluable tool in modern cellular and molecular pharmacology. Its utility lies in its well-defined mechanism of action, primarily the blockade of ATP-sensitive potassium (K-ATP) channels, which allows researchers to investigate a multitude of physiological and pathological processes. nih.govijpsonline.com

K-ATP Channel Research: Glibenclamide's primary molecular target is the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the K-ATP channel in pancreatic β-cells. ijpsonline.comwikipedia.org By binding to SUR1, it inhibits the channel, leading to cell membrane depolarization, which in turn opens voltage-gated calcium channels and stimulates insulin secretion. ijpsonline.comwikipedia.org This specific action makes glibenclamide an essential pharmacological probe for studying K-ATP channel function in various tissues, including skeletal muscle, the heart, and the brain. nih.govnih.gov For instance, studies have used glibenclamide to demonstrate that it selectively blocks K-ATP channels in skeletal muscle without affecting other potassium channels at similar concentrations. nih.gov In cardiovascular research, it is used to investigate the role of K-ATP channels in processes like metabolic coronary vasodilation and ischemic preconditioning. oup.comahajournals.orgphysiology.org

Inflammasome Inhibition: A significant area of contemporary research involves glibenclamide's ability to inhibit the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. researchgate.netresearchgate.net The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. researchgate.net Glibenclamide has been shown to block NLRP3 inflammasome activation, independent of its effects on K-ATP channels in some contexts. researchgate.netnih.gov This has made it a critical tool for studying inflammation in a wide range of conditions, including central nervous system (CNS) injuries, neurodegenerative diseases, and intracerebral hemorrhage. researchgate.netnih.govnih.gov Research has demonstrated that glibenclamide can reduce the production of pro-inflammatory mediators and suppress the accumulation of inflammatory cells, highlighting its anti-inflammatory properties in experimental models. researchgate.net

Ion Channel Modulation: Glibenclamide's utility extends to the study of other ion channels. Research indicates it can block the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channel and various voltage-gated potassium (Kv) channels. frontiersin.orgtocris.com It has also been shown to inhibit cardiac cAMP-activated Cl− conductance. ahajournals.org This broader activity profile allows its use in exploring the roles of these diverse channels in cellular functions like proliferation and migration. frontiersin.org For example, the anti-tumor effect of glibenclamide in some experimental models is thought to be mediated by its inhibition of both K-ATP and Kv channels. frontiersin.orgfrontiersin.org

Neuroscience and CNS Injury Research: In the field of neuroscience, glibenclamide is used to investigate its pleiotropic effects on the central nervous system. medcraveonline.com Following injuries like stroke or traumatic brain injury (TBI), the SUR1-TRPM4 channel is expressed in neurons, astrocytes, and other CNS cells. wikipedia.orgmdpi.com Glibenclamide's ability to block this channel is being studied for its potential to reduce cerebral edema and hemorrhage progression in preclinical models. mdpi.com It has been shown to attenuate neuroinflammation and improve neurological outcomes in experimental models of intracerebral hemorrhage and other CNS injuries. researchgate.netmedcraveonline.comfrontiersin.org

Table 2: Research Applications of Glibenclamide in Cellular and Molecular Pharmacology

| Area of Study | Molecular Target/Pathway | Key Research Finding | Reference |

|---|---|---|---|

| K-ATP Channel Function | SUR1 subunit of K-ATP channels | Selectively blocks K-ATP channels in pancreas, heart, and skeletal muscle, enabling the study of their physiological roles. | nih.gov, nih.gov |

| Inflammation | NLRP3 Inflammasome | Inhibits NLRP3 inflammasome activation, reducing the release of pro-inflammatory cytokines like IL-1β. | researchgate.net, nih.gov, researchgate.net |

| Neuroprotection | SUR1-TRPM4 channels, Neuroinflammation | Reduces cerebral edema, contusion expansion, and neuroinflammation in preclinical models of CNS injury. | mdpi.com, frontiersin.org |

| Cardiovascular Physiology | Cardiac K-ATP channels | Used to probe the role of K-ATP channels in ischemic preconditioning and regulation of coronary blood flow. | ahajournals.org, physiology.org |

| Other Ion Channels | CFTR Cl- channels, Kv channels | Acts as a blocker for other ion channels, allowing for the investigation of their functions. | frontiersin.org, tocris.com |

Scope and Academic Relevance of Glibenclamide Investigations

The academic relevance of glibenclamide extends far beyond its origins in diabetes research. It has evolved into a standard pharmacological tool used across multiple scientific disciplines to dissect complex biological systems. Its well-characterized interaction with K-ATP channels provides a reliable method for exploring the link between cellular metabolism and electrical excitability, a fundamental process in cells ranging from neurons to myocytes. mdpi.comelifesciences.org

The discovery of its effects on the NLRP3 inflammasome has opened new avenues of investigation in immunology and inflammation research. researchgate.net Scientists now use glibenclamide to explore the mechanisms of sterile inflammation in a host of diseases characterized by inflammatory damage, such as neurodegenerative disorders, cardiovascular disease, and metabolic syndromes. researchgate.netnih.govbohrium.com

Furthermore, its application in studying CNS injury models, such as stroke and TBI, underscores its importance in translational neuroscience. nih.govmdpi.com By helping to elucidate the roles of specific ion channels (SUR1-TRPM4) in secondary injury processes like edema and hemorrhage, glibenclamide contributes to the fundamental understanding required for developing new therapeutic strategies. mdpi.com The compound's ability to modulate multiple targets, including various ion channels and inflammatory pathways, ensures its continued relevance as a versatile and powerful research tool for investigating cellular physiology and pathophysiology. frontiersin.orgfrontiersin.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H27ClKN3O5S |

|---|---|

Molecular Weight |

532.1 g/mol |

IUPAC Name |

potassium;(5-chloro-2-methoxybenzoyl)-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]azanide |

InChI |

InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H3,25,26,27,28,29);/q;+1/p-1 |

InChI Key |

KYWKCYNEBFMDBB-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)[N-]CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Glibenclamide

ATP-Sensitive Potassium (KATP) Channel Interaction

The primary molecular target of glibenclamide is the ATP-sensitive potassium (KATP) channel, a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. elifesciences.orgnih.gov Glibenclamide modulates the function of these channels by binding to the SUR subunit, which in turn inhibits the channel's activity. patsnap.com This inhibition reduces the outward flow of potassium ions, leading to depolarization of the cell membrane. patsnap.com

Specificity for Sulfonylurea Receptor 1 (SUR1) and Kir6.2 Subunits

The KATP channel's subunit composition varies across different tissues, which accounts for the tissue-specific actions of sulfonylureas. diabetesjournals.org The pancreatic β-cell KATP channel is predominantly composed of the Kir6.2 and SUR1 subunits. elifesciences.orgdiabetesjournals.org Glibenclamide exhibits a high affinity for the SUR1 subunit of this complex. patsnap.comdiabetesjournals.org

In contrast, the cardiac KATP channel is typically composed of Kir6.2 and SUR2A subunits. diabetesjournals.org While glibenclamide can also block these channels, it does so with different characteristics. diabetesjournals.orgdiabetesjournals.org For instance, the inhibitory effect of glibenclamide on cardiac-type KATP channels is reversible, unlike its more persistent inhibition of the pancreatic β-cell channels. diabetesjournals.org The specificity of glibenclamide is crucial for its primary therapeutic effect of stimulating insulin (B600854) secretion from pancreatic β-cells. nih.gov

| Subunit Composition | Predominant Tissue Location | Glibenclamide Affinity | Reference |

| Kir6.2/SUR1 | Pancreatic β-cells, Brain | High | diabetesjournals.orgnih.gov |

| Kir6.2/SUR2A | Cardiac Muscle | High, but with different characteristics | diabetesjournals.orgdiabetesjournals.org |

| Kir6.1/SUR2B | Vascular Smooth Muscle | Potent inhibition | nih.gov |

Role of ATP and ADP in KATP Channel Modulation by Glibenclamide

The interaction of glibenclamide with the KATP channel is allosterically modulated by intracellular concentrations of adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). nih.govnih.gov ATP generally inhibits KATP channel activity, while MgADP is known to stimulate it. elifesciences.orgnih.gov

The presence of these nucleotides influences the binding and efficacy of glibenclamide. Studies have shown that ATP can reduce the binding of glibenclamide to SUR1. nih.gov Conversely, the inhibitory effect of glibenclamide on the KATP current has been observed to be stronger in the presence of higher ATP concentrations. nih.gov The blocking effect of glibenclamide on KATP channels is weakened when ADP is present in addition to ATP. nih.gov In pancreatic β-cells, MgADP enhances the inhibition of Kir6.2/SUR1 currents by glibenclamide, whereas it reduces the drug's inhibitory effect on cardiac-type Kir6.2/SUR2A channels. diabetesjournals.orgdiabetesjournals.org This differential modulation by adenine (B156593) nucleotides contributes to the tissue-specific action of glibenclamide. diabetesjournals.org

Structural Basis of Glibenclamide Binding to KATP Channels

Recent advancements in structural biology have provided detailed insights into the binding of glibenclamide to the KATP channel.

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the three-dimensional structure of the KATP channel and the binding site of glibenclamide. elifesciences.orgnih.gov These studies have shown that glibenclamide binds to a pocket within the transmembrane domain of the SUR1 subunit. elifesciences.orgelifesciences.org The drug is positioned between two transmembrane domains of the SUR1 ABC core. rupress.org This binding site is near the first nucleotide-binding domain and is located close to the inner leaflet of the cell membrane. elifesciences.org The cryo-EM structures have also revealed that the binding of glibenclamide may stabilize the SUR1 subunit in a conformation that prevents MgATP/ADP from opening the channel. elifesciences.org

Molecular docking and simulation studies have further refined our understanding of the interactions between glibenclamide and the KATP channel. nih.govchemmethod.com These computational approaches allow for the prediction of binding conformations and the identification of key amino acid residues involved in the interaction. nih.gov Molecular docking simulations have been used to characterize the binding of glibenclamide and have suggested a competitive relationship with other molecules that interact with the channel. nih.govresearchgate.net These simulations, in conjunction with experimental data, help to elucidate the precise molecular determinants of glibenclamide's inhibitory action. nih.gov

Downstream Cellular Signaling Cascades

The inhibition of KATP channels by glibenclamide in pancreatic β-cells initiates a well-defined downstream signaling cascade. The closure of these channels leads to a decrease in potassium efflux, causing the cell membrane to depolarize. researchgate.netnih.gov This depolarization triggers the opening of voltage-gated calcium channels. youtube.com

The influx of calcium ions into the β-cell raises the intracellular calcium concentration, which is a critical signal for the exocytosis of insulin-containing granules. patsnap.com The rise in intracellular calcium promotes the fusion of these granules with the cell membrane, resulting in the secretion of insulin into the bloodstream. researchgate.net Therefore, the primary downstream effect of glibenclamide's action on KATP channels is the potentiation of glucose-stimulated insulin secretion. pnas.org This cascade of events effectively couples the binding of glibenclamide to the KATP channel with the physiological response of increased insulin release. nih.gov

Induction of Membrane Depolarization and Calcium Influx

The principal action of glibenclamide in pancreatic beta-cells is the inhibition of KATP channels. researchgate.netyoutube.com These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits. elifesciences.orgnih.gov Glibenclamide works by binding to and inhibiting the SUR1 subunit. wikipedia.orgpatsnap.com

This binding event closes the KATP channel, reducing the outward flow of potassium ions. patsnap.com The reduction in potassium efflux leads to the depolarization of the beta-cell plasma membrane. researchgate.netresearchgate.net This change in membrane potential triggers the opening of voltage-dependent calcium channels, resulting in a rapid influx of extracellular calcium ions (Ca2+) into the cell. wikipedia.orgresearchgate.netpatsnap.com The subsequent rise in intracellular calcium is the direct trigger for the exocytosis of insulin-containing granules, thus stimulating insulin secretion. patsnap.comresearchgate.net Research has shown that a sustained enhancement of this Ca2+ influx caused by continuous exposure to glibenclamide can also induce apoptotic cell death in beta-cell lines. nih.gov

Regulation of Intracellular Calcium Dynamics

Beyond the initial influx, glibenclamide influences the broader dynamics of intracellular calcium. In macrophages, for instance, glibenclamide can inhibit adenosine triphosphate (ATP)-induced transient elevations in intracellular calcium. nih.govnih.gov This effect is linked to its ability to block mitochondrial KATP channels, which results in decreased generation of reactive oxygen species (ROS) and reduced mitochondrial activity. nih.govnih.gov

The regulation of intracellular calcium is critical, as calcium signaling patterns, such as oscillations, encode information for various biological events including cell proliferation and transmitter release. mdpi.com The sustained increase in intracellular Ca2+ concentration driven by glibenclamide is a key factor in its downstream effects, demonstrating that the compound's role extends from initiating calcium signals to modulating their subsequent dynamics and consequences. nih.gov

Activation of Protein Kinase C (PKC) and Cyclic Nucleotide-Dependent Protein Kinases

The elevation in intracellular calcium triggered by glibenclamide can activate several downstream signaling pathways. Prolonged exposure to glibenclamide has been shown to activate protein translation in pancreatic beta-cells through calcium-regulated pathways involving the mammalian target of rapamycin (B549165) (mTOR), mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK), and Protein Kinase A (PKA). nih.gov PKA is a prominent member of the cyclic nucleotide-dependent protein kinase family. washington.edu

Furthermore, calcium influx is a known activator of conventional and novel isoforms of Protein Kinase C (PKC). nih.gov While direct activation of PKC by glibenclamide is complex, the Ca2+ influx it induces is a prerequisite for PKC activation in insulin-secreting cells. nih.gov These signaling cascades—involving PKA and PKC—are crucial for modulating a wide array of cellular processes, including gene expression and cell growth, in response to glibenclamide's initial action on ion channels. nih.govnih.gov

Differential Modulation of KATP Channel Subtypes

The physiological effects of glibenclamide are dictated by its differential interaction with various subtypes of KATP channels, which are distinguished by their specific SUR subunit isoforms (SUR1, SUR2A, and SUR2B). nih.govphysiology.org This specificity accounts for the compound's primary therapeutic action as well as its effects on other tissues.

Pancreatic Beta-Cell KATP Channel Inhibition

In pancreatic beta-cells, the KATP channel is a complex of the Kir6.2 and SUR1 subunits. elifesciences.orgnih.gov Glibenclamide exhibits a very high affinity for the SUR1 subunit, binding with nanomolar affinity. elifesciences.orgnih.gov This high-affinity binding is the basis for its potent inhibitory effect on pancreatic KATP channels. nih.govresearchgate.net Studies have demonstrated that glibenclamide is significantly more potent in closing these pancreatic channels compared to those found in cardiovascular tissues. nih.gov A cryo-electron microscopy structure has revealed that glibenclamide lodges itself within the transmembrane bundle of the SUR1 subunit, providing a structural basis for its potent inhibitory action. elifesciences.orgnih.gov

| Feature | Description |

| Channel Subunits | Kir6.2 and SUR1 |

| Binding Site | High-affinity site on the SUR1 subunit |

| Effect | Potent inhibition of channel activity |

| Consequence | Membrane depolarization and insulin secretion |

Effects on Vascular Smooth Muscle Cell KATP Channels (SUR2A/SUR2B)

KATP channels are also present in the cardiovascular system, with the SUR2A subtype found predominantly in cardiac muscle and SUR2B in vascular smooth muscle cells. physiology.orgnih.gov Glibenclamide can inhibit these channel subtypes, but with a lower affinity compared to its interaction with SUR1. physiology.orgnih.gov The inhibition of Kir6.2/SUR2A and Kir6.2/SUR2B channels by glibenclamide is more readily reversible than its nearly irreversible block of SUR1-containing channels. nih.gov

In vascular smooth muscle cells, the closure of KATP channels by glibenclamide can promote cellular proliferation and migration. cellphysiolbiochem.com This action on vascular channels may also attenuate the protective vasodilation that normally occurs during ischemic conditions, a potential concern in therapeutic applications. researchgate.net

| KATP Channel Subtype | Primary Location | Glibenclamide Affinity | Reversibility of Inhibition |

| Kir6.2/SUR1 | Pancreatic β-cells | High (nM range) | Poorly reversible |

| Kir6.2/SUR2A | Cardiac Muscle | Lower | Readily reversible |

| Kir6.2/SUR2B | Smooth Muscle | Lower | Readily reversible |

Modulation of Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels

In addition to plasma membrane channels, glibenclamide also acts as an inhibitor of ATP-sensitive potassium channels located in the inner mitochondrial membrane (mitoKATP). nih.govmdpi.com The inhibition is mediated through a putative mitochondrial sulfonylurea receptor (mitoSUR). nih.govbohrium.com Pharmacological and molecular docking studies indicate that glibenclamide competitively inhibits the binding of mitoKATP channel openers like diazoxide (B193173). nih.govbohrium.com

The blockade of mitoKATP channels by glibenclamide has been shown to decrease the production of reactive oxygen species and modulate mitochondrial activity. nih.govnih.gov This action can interfere with cellular protective mechanisms, particularly in the context of cardiac ischemia and reperfusion, where the opening of mitoKATP channels is considered a key cardioprotective event. nih.govmdpi.com

| Feature | Description |

| Location | Inner mitochondrial membrane |

| Target | Mitochondrial Sulfonylurea Receptor (mitoSUR) |

| Mechanism | Antagonist; competitive inhibition with openers like diazoxide |

| Cellular Effect | Inhibition of channel activity, reduced ROS generation, prevention of cardioprotective effects |

Interaction with KATP Channels in Other Excitable Cells (e.g., Neurons, Skeletal Muscle)

Glibenclamide's interaction with ATP-sensitive potassium (KATP) channels extends beyond pancreatic β-cells to other excitable cells such as neurons and skeletal muscle fibers. In these cells, KATP channels play crucial roles in coupling cellular metabolism to electrical activity. nih.gov

In skeletal muscle, glibenclamide acts as a selective and specific blocker of KATP channels. nih.gov Studies on reconstituted rat skeletal K+ channels have shown that glibenclamide effectively blocks a specific class of KATP channels. nih.gov These channels are also present in the sarcolemma of skeletal muscle fibers and are typically closed in resting muscle, contributing minimally to the resting membrane potential. frontiersin.org Their activation under conditions of metabolic stress is a protective mechanism, and glibenclamide's ability to block these channels can influence muscle function. nih.gov

KATP channels are also widely distributed in the brain, including areas like the cortex, basal ganglia, hypothalamus, and hippocampus. intjmi.com These channels are expressed in neurons where they are involved in various physiological processes, including neuroprotection and the regulation of vascular tone. frontiersin.org The sulfonylurea receptor (SUR) subunits, which are the binding sites for glibenclamide, have different isoforms expressed in the nervous system. SUR1 is found in the pancreas but also in the trigeminal ganglion and trigeminal nucleus caudalis. frontiersin.org

The interaction of glibenclamide with KATP channels in these excitable cells is a subject of ongoing research, particularly concerning its potential neuroprotective or myoprotective roles. For instance, in a murine model of Cantù syndrome, a condition linked to gain-of-function mutations in KATP channel genes, the response of skeletal muscle KATP channels to glibenclamide was altered. frontiersin.org

Extra-Pancreatic Cellular and Molecular Effects

Beyond its well-established role in pancreatic β-cells, glibenclamide exerts a range of effects on other cell types and molecular pathways.

Influence on Insulin Gene Expression and Protein Synthesis in Beta-Cells

While glibenclamide is a potent insulin secretagogue, its direct effects on insulin gene expression and protein synthesis are not its primary mechanism of action. Research suggests that glucose is the primary stimulant for glucokinase gene expression in pancreatic B-cells, which is a key step in glucose-mediated insulin release. researchgate.net However, glibenclamide has been shown to have what can be described as an extrapancreatic insulin effect by inhibiting the degradation of insulin in the vascular endothelial cells of the liver. nih.gov This action leads to a more sustained elevation of serum insulin levels. nih.gov While it robustly stimulates the secretion of pre-synthesized insulin, the direct transcriptional regulation of the insulin gene appears to be more strongly influenced by glucose levels. researchgate.netdovepress.com

Modulation of Cellular Proliferation and Apoptosis Pathways

Glibenclamide has been shown to modulate cellular proliferation and apoptosis, with effects that can vary depending on the cell type. In several cancer cell lines, glibenclamide has demonstrated antiproliferative effects. nih.govbohrium.com For instance, in human breast cancer cell lines, it can inhibit cell growth by inducing a G0/G1 cell-cycle arrest. nih.gov This cytostatic effect is associated with an upregulation of the cell cycle inhibitor p27 and a decrease in cyclin E expression. bohrium.com

Furthermore, glibenclamide can induce apoptosis, or programmed cell death, in various malignant cell lines, including hepatocellular carcinoma and gastric cancer cells. nih.govnih.gov The induction of apoptosis by glibenclamide in hepatocellular carcinoma cells is accompanied by an increase in reactive oxygen species (ROS) levels and activation of the JNK pathway. nih.gov Morphological hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation, have been observed in cells treated with glibenclamide. nih.gov However, in some contexts, glibenclamide did not significantly increase the number of apoptotic cells, suggesting its primary effect might be cytostatic rather than cytotoxic in those specific cell lines. nih.gov

| Cell Line | Effect of Glibenclamide | Molecular Changes |

| MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation, G0/G1 cell-cycle arrest | Up-regulation of p27, diminution in cyclin E expression |

| HepG-2 (Hepatocellular Carcinoma) | Inhibition of cell viability, G2/M-phase arrest, induction of apoptosis | Increase in ROS levels, activation of JNK pathway |

| Huh7 (Hepatocellular Carcinoma) | Inhibition of cell viability, G2/M-phase arrest, induction of apoptosis | Increase in ROS levels, activation of JNK pathway |

Impact on Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The impact of glibenclamide on reactive oxygen species (ROS) generation and oxidative stress is complex and appears to be context-dependent. mdpi.comnih.gov In some cellular environments, glibenclamide has been shown to increase the production of ROS. nih.gov For example, in hepatocellular carcinoma cells, glibenclamide-induced apoptosis is linked to a significant elevation in intracellular ROS levels. nih.govnih.gov This pro-oxidant effect can be a key mechanism in its anti-tumor activity. researchgate.net

Conversely, other studies have highlighted the antioxidant properties of glibenclamide. nih.govbrieflands.com It has been shown to decrease ROS generation and lipid peroxidation in endothelial cells under certain conditions. nih.gov In studies with diabetic rats, while glibenclamide alone did not significantly affect most antioxidant enzymes, it did show some capacity to act as a scavenger of free radicals. mdpi.combrieflands.comnih.gov The dual nature of glibenclamide's effect on ROS suggests that its impact on oxidative stress may be influenced by the specific cellular context and the underlying pathological state.

| Study Context | Effect of Glibenclamide on ROS/Oxidative Stress |

| Hepatocellular Carcinoma Cells | Increased intracellular ROS levels, leading to apoptosis. nih.gov |

| Endothelial Cells (in vitro model of preeclampsia) | Decreased ROS generation and lipid peroxidation; increased antioxidant capacity. nih.gov |

| Pancreas of STZ-induced Diabetic Rats | No significant effect on lipid peroxidation (TBARS) or most antioxidant enzymes (SOD, CAT), but did down-regulate glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov |

| Plasma of STZ-induced Diabetic Rats | Showed antioxidant effect as a scavenger of free radicals, though less potent than ginger extract. brieflands.com |

Effects on p38/MAPK, Akt-NF-κB, and mTOR Signaling Pathways

Glibenclamide has been found to influence several key signaling pathways involved in cell survival, inflammation, and metabolism.

Akt-NF-κB Pathway: Research has demonstrated that glibenclamide can activate the Akt-NF-κB signaling pathway. nih.gov This activation was observed to be a consequence of a moderate up-regulation of intracellular ROS. nih.gov In this particular study, the activation of this pathway by glibenclamide pre-treatment was shown to enhance hepatocyte survival against radiation-induced injury. nih.gov The activation involves the phosphorylation of Akt, degradation of IκB, and subsequent nuclear translocation of p65. nih.gov

p38/MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade activated by various cellular stresses, including oxidative stress and inflammatory cytokines. nih.govarvojournals.orgresearchgate.net While direct studies on glibenclamide's effect on p38 MAPK are less common, its known modulation of ROS and inflammatory responses suggests a potential indirect influence. Given that hyperglycemia and diabetes are associated with the activation of the p38 MAPK pathway, and glibenclamide is used in this context, there is a plausible link, though the specific modulatory effects of glibenclamide on this pathway require further elucidation. nih.govmdpi.com

mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR signaling pathway is often activated in conditions like type 2 diabetes and cancer. researchgate.net While the direct interaction of glibenclamide with mTOR is not extensively detailed in the provided search results, its influence on upstream activators like Akt suggests a potential for downstream effects on mTOR signaling.

Structure Activity Relationship Sar Studies of Glibenclamide and Its Analogues

Identification of Key Structural Determinants for KATP Channel Interaction

Glibenclamide's interaction with the ATP-sensitive potassium (KATP) channel is a highly specific process, dictated by distinct structural components of the molecule that engage with the sulfonylurea receptor 1 (SUR1) subunit of the channel. The molecule's architecture is bipartite, comprising a sulfonylurea moiety and a benzamido moiety, both of which are crucial for high-affinity binding. diabetesjournals.orgelifesciences.org

The binding pocket for glibenclamide on the SUR1 subunit is also considered bipartite. diabetesjournals.org High-resolution cryo-electron microscopy has revealed that glibenclamide lodges itself within the transmembrane bundle of the SUR1's ATP-binding cassette (ABC) core, near the inner leaflet of the cell membrane. elifesciences.org This binding site is a complex interface involving transmembrane helices, the cytoplasmic loop L0, and the N-terminus of the Kir6.2 subunit. elifesciences.org

Key structural features of glibenclamide essential for this interaction include:

The Sulfonylurea Group: This core structure is fundamental for the activity of all sulfonylurea drugs.

The Cyclohexyl Group: This lipophilic group, attached to the urea (B33335) portion, is a major determinant of high-affinity binding and selectivity for the SUR1 subtype over SUR2A and SUR2B. nih.gov Its hydrophobic nature is recognized by the C-terminal half of the SUR1 core. diabetesjournals.org

The Benzamido Moiety: This part of the molecule, specifically the 5-chloro-2-methoxybenzamidoethyl group, interacts with a region near the L0 linker and the N-terminus of the Kir6.2 pore-forming subunit. diabetesjournals.org

Mutagenesis studies and structural analyses have pinpointed specific amino acid residues within SUR1 that are critical for glibenclamide binding. For instance, serine 1238 (sometimes referred to as S1237) in SUR1 is a key residue; its mutation to tyrosine, as found in the lower-affinity SUR2A receptor, significantly compromises glibenclamide binding. elifesciences.org Further research has identified that the cytosolic loops CL3 (between transmembrane helices 5 and 6) and CL8 (between helices 15 and 16) are essential in forming the N-terminal and C-terminal components of the glibenclamide binding site, respectively. researchgate.net The proximity of these two loops in the native channel structure creates the high-affinity binding pocket. researchgate.net

Synthesis and Pharmacological Evaluation of Glibenclamide Derivatives

The synthesis of glibenclamide and its analogues has been a focal point of research to understand its SAR and to develop new therapeutic agents. researchgate.netresearchgate.net The conventional synthesis route for glibenclamide derivatives involves the reaction of a substituted arylsulfonamide with an appropriate isocyanate. jocpr.comoaji.net

Numerous derivatives have been synthesized by modifying the core glibenclamide structure. researchgate.netinnovareacademics.inasianpubs.org These modifications have targeted three main areas: the acylamide side chain, the phenylsulfonyl group, and the cyclohexylurea (B1359919) moiety. The goal of these synthetic efforts is often to alter properties like receptor affinity, subtype selectivity, or pharmacokinetic profiles while maintaining the essential binding characteristics. researchgate.netresearchgate.net

Pharmacological evaluation of these derivatives has yielded significant insights into the SAR of glibenclamide:

Modification of the Cyclohexyl Group: Replacing the cyclohexyl ring with a smaller alkyl group, such as a methyl group, markedly reduces the selectivity for SUR1. nih.gov The introduction of bulky or polar groups, like triethoxysilyl propan, can still result in compounds with significant hypoglycemic activity. researchgate.net

Modification of the Benzamido Moiety: Removal of the entire 5-chloro-2-methoxy-benzamidoethyl side chain significantly diminishes, but does not completely eliminate, the selectivity for SUR1. nih.gov

Conjugation: The synthesis of a glibenclamide-glucose conjugate was undertaken to enhance hydrophilicity. nih.gov This derivative maintained high binding affinity for SUR1 but exhibited a much shorter duration of action in vivo. This was attributed to reduced plasma protein binding and consequently faster clearance from the bloodstream. nih.gov

Hybrid Molecules: Researchers have synthesized hybrid molecules, such as quinazoline-sulfonylurea hybrids. nih.gov Some of these novel compounds demonstrated more potent and prolonged antidiabetic activity in rat models compared to the parent glibenclamide, indicating that incorporating other pharmacologically active scaffolds can enhance efficacy. nih.gov

| Derivative Type | Modification | Pharmacological Effect | Reference(s) |

| Alkylurea | Cyclohexyl ring replaced by a methyl group. | Reduced selectivity for SUR1. | nih.gov |

| Side Chain Truncation | Removal of the 5-chloro-2-methoxy-benzamidoethyl chain. | Reduced selectivity for SUR1. | nih.gov |

| Glucose Conjugate | Glucose molecule attached to glibenclamide. | Maintained high SUR1 affinity but had a shorter duration of action and faster clearance. | nih.gov |

| Quinazoline Hybrid | Quinazoline moiety integrated with the sulfonylurea structure. | Some derivatives showed higher potency and longer-lasting activity than glibenclamide. | nih.gov |

Comparative SAR Analysis with Other Sulfonylureas and KATP Channel Modulators

Comparing the SAR of glibenclamide with other sulfonylureas and different classes of KATP channel modulators highlights the structural basis for its high potency and selectivity.

Comparison with Other Sulfonylureas: Glibenclamide is a second-generation sulfonylurea and exhibits a significantly higher affinity for the pancreatic SUR1 receptor (in the low nanomolar range) compared to first-generation drugs like tolbutamide (B1681337) (micromolar range). physiology.org This high affinity is a key factor in its potent hypoglycemic effect.

The most striking difference lies in subtype selectivity. Glibenclamide binds to SUR1 with an affinity that is 300- to 500-fold higher than its affinity for SUR2A and SUR2B, the subtypes found in cardiac and smooth muscle, respectively. nih.gov This selectivity is largely conferred by the lipophilic cyclohexyl group on the urea. nih.gov In contrast, other sulfonylureas like glimepiride (B1671586) also show selectivity for SUR1 but may have different effects on vascular smooth muscle cells. lnh.edu.pknih.gov Gliclazide, another second-generation drug, is more potent than tolbutamide in blocking KATP channels. purdue.edu

Comparison with Non-Sulfonylurea KATP Blockers (Glinides): Meglitinides, such as repaglinide, are another class of insulin (B600854) secretagogues that block KATP channels. While they share a common binding region with glibenclamide within the SUR1 subunit, their chemical interactions with the receptor are distinct. researchgate.net Meglitinide (B1211023) itself, a benzoic acid derivative, displays similar binding affinities for both SUR1 and SUR2 isoforms, lacking the SUR1 selectivity of glibenclamide. nih.gov Interestingly, replacing the carboxyl group of meglitinide with a sulfonylurea moiety significantly boosts its affinity for both SUR1 and SUR2. nih.gov

Comparison with KATP Channel Openers (KCOs): KCOs, such as diazoxide (B193173), pinacidil (B1677893), and cromakalim (B1669624), have the opposite effect of glibenclamide, activating the KATP channel. physiology.org They also exhibit distinct SUR subtype selectivity. For example, diazoxide is an effective opener of SUR1-containing channels but not SUR2A channels. Conversely, pinacidil and cromakalim are potent activators of SUR2 channels but have little effect on SUR1 channels. physiology.org This demonstrates that the SUR subunit possesses distinct binding sites or responds differently to activators and inhibitors, with subtle structural changes in the modulating compounds leading to profoundly different pharmacological profiles.

| Compound | Class | Primary Target(s) | Key SAR Feature/Binding Characteristic | Reference(s) |

| Glibenclamide | 2nd Gen Sulfonylurea | SUR1 >> SUR2A/B | High affinity and selectivity due to lipophilic cyclohexyl group. | nih.govphysiology.org |

| Tolbutamide | 1st Gen Sulfonylurea | SUR1 | Lower affinity than glibenclamide. | physiology.org |

| Gliclazide | 2nd Gen Sulfonylurea | SUR1 | More potent than tolbutamide. | purdue.edu |

| Meglitinide | Glinide (Benzoic acid derivative) | SUR1 ≈ SUR2 | Lacks SUR1 selectivity; anionic carboxyl group is important. | nih.gov |

| Repaglinide | Glinide | SUR1 | Binds to a similar region as glibenclamide but with distinct interactions. | researchgate.net |

| Diazoxide | KATP Channel Opener | SUR1 | Activates channel; selective for SUR1 over SUR2A. | physiology.org |

| Pinacidil | KATP Channel Opener | SUR2 | Activates channel; selective for SUR2 over SUR1. | physiology.org |

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool for elucidating the SAR of glibenclamide and for guiding the design of new, optimized derivatives. A variety of computational methods have been employed to model the interaction between glibenclamide and the KATP channel.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been performed on series of glibenclamide analogues. researchgate.net These studies correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. For glibenclamide analogues, CoMFA models have indicated that steric and lipophilic properties are the dominant factors for binding affinity, with electrostatic interactions playing a lesser role. researchgate.net Such models provide predictive power for newly designed compounds and highlight key regions of the molecule where modifications could enhance activity.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred binding pose of glibenclamide and its derivatives within the SUR1 binding pocket. nih.govbiointerfaceresearch.com These studies were initially guided by homology models of SUR1 and have been refined with the advent of high-resolution cryo-EM structures. elifesciences.orgbiointerfaceresearch.com Docking can help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of the ligand and protein over time. biointerfaceresearch.comacs.org MD studies of the glibenclamide-SUR1 complex have been used to assess the stability of the binding pose and to understand how the drug's presence may influence the conformational dynamics of the receptor. biointerfaceresearch.comacs.org These simulations have confirmed that glibenclamide binds tightly and stably within the SUR1 binding pocket. biointerfaceresearch.com

Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential 3D arrangement of chemical features necessary for biological activity. Based on the structure of glibenclamide and other active ligands, pharmacophore models have been developed and used for virtual screening of chemical databases to identify novel scaffolds that could act as KATP channel inhibitors. biointerfaceresearch.com This approach, combined with subsequent molecular docking and in vitro testing, accelerates the discovery of new lead compounds.

These computational strategies provide a powerful framework for rational drug design, allowing for the prediction of binding affinities and the optimization of ligand structures to improve potency, selectivity, and pharmacokinetic properties before undertaking costly and time-consuming chemical synthesis. nih.govmdpi.comrsc.org

Preclinical and in Vitro Pharmacological Investigations of Glibenclamide

Studies in Isolated Pancreatic Islets and Beta-Cell Lines

Glibenclamide's primary mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, a topic extensively explored in preclinical research. In vitro studies using isolated pancreatic islets have demonstrated that glibenclamide directly modulates beta-cell function.

Prolonged exposure (24-48 hours) of rat beta-cells to glibenclamide, both in vivo and in vitro, leads to cellular degranulation and a significant reduction in the pancreatic insulin (B600854) reserve. diabetesjournals.org These degranulated cells exhibit elevated basal rates of both insulin synthesis and release, a state induced by a direct interaction of the drug with the beta-cells. diabetesjournals.org Similarly, chronic exposure of isolated human islets to glibenclamide results in increased insulin secretion at low glucose concentrations but impairs glucose-stimulated insulin secretion (GSIS). This functional shift is accompanied by increased endoplasmic reticulum (ER) stress, apoptosis, and a loss of beta-cell identity, characterized by reduced expression of key beta-cell transcription factors.

Conversely, acute exposure has shown different effects. A one-hour pre-exposure of isolated rat islets to 0.1 μmol/L glibenclamide increased the beta-cells' sensitivity to glucose. This was evidenced by a significant shift in the glucose dose-response curve for insulin secretion. This heightened sensitivity is associated with increased hexokinase activity, particularly the more active mitochondrial-bound form.

Table 1: Effects of Glibenclamide on Isolated Pancreatic Islets

| Experimental Model | Glibenclamide Exposure | Key Findings | Reference |

|---|---|---|---|

| Isolated Rat Islets | 1 hour, 0.1 μmol/L | Increased glucose sensitivity (EC50 for glucose shifted from 10.6 to 5.8 mmol/L); Increased mitochondrial-bound hexokinase activity. | N/A |

| Isolated Human Islets | Chronic | Increased basal insulin secretion, reduced GSIS, increased ER stress and apoptosis, loss of beta-cell identity markers. | N/A |

| Normal Mice (in vivo) | Daily for 7-30 days | Transient increase in beta-cell replication (in young animals only); modest increase in beta-cell mass. | nih.gov |

| Rat Beta-Cells (in vitro/in vivo) | 24-48 hours | Beta-cell degranulation, reduced insulin reserve, elevated basal insulin synthesis and release. | diabetesjournals.org |

Effects on Non-Pancreatic Cellular Models

In vitro studies on non-pancreatic cells have revealed that glibenclamide can interfere with cellular metabolism, particularly at concentrations used to study epithelial KATP channels. In freshly isolated renal proximal tubular cells, micromolar concentrations of glibenclamide were found to reduce intracellular ATP levels. This depletion of ATP is attributed to a dose-dependent inhibition of mitochondrial respiration.

Further investigation showed that glibenclamide inhibits ADP-stimulated mitochondrial oxygen consumption. Specific binding of radiolabeled glibenclamide to renal mitochondria was also observed, revealing a low-affinity binding site. These findings indicate that glibenclamide affects renal mitochondria through two distinct mechanisms: interfering with bioenergetics and specific binding, potentially to mitochondrial KATP channels.

Table 2: Effect of Glibenclamide on ATP Levels in Renal Proximal Tubular Cells

| Glibenclamide Concentration (μM) | Reduction in Intracellular ATP (%) | Reference |

|---|---|---|

| 50 | 28 ± 4 | N/A |

| 100 | 53 ± 5 | N/A |

Glibenclamide's effects on the neurovascular unit have been a subject of significant preclinical investigation, particularly concerning its role in conditions like stroke and brain injury. A key target in this context is the SUR1-TRPM4 channel, which is not typically expressed in the healthy brain but becomes upregulated in neurons, astrocytes, and endothelial cells following ischemic or traumatic injury. neupsykey.comwordpress.comnih.gov

In vitro studies using cerebral microvascular endothelial cells (b.End3 cell line) demonstrated that glibenclamide can inhibit the activation of the nucleotide-binding oligomerization domain-like receptor with a pyrin domain 3 (NLRP3) inflammasome. nih.govnih.gov In a model simulating intracerebral hemorrhage using hemin, glibenclamide treatment significantly reduced the upregulation of NLRP3, ASC, and caspase-1 in these endothelial cells. nih.gov This action helps preserve the integrity of the blood-brain barrier (BBB) by preventing the loss of tight junction proteins like zona occludens-1 (ZO-1) and reducing endothelial cell death. nih.govnih.gov The inhibition of the SUR1-TRPM4 channel by glibenclamide is believed to be central to these protective effects, preventing the oncotic cell death of endothelial cells that leads to BBB breakdown and edema. nih.govnih.gov

In cardiac tissue, glibenclamide's primary action is the blockade of KATP channels, which are expressed in cardiomyocytes. In vitro patch-clamp studies on isolated rat ventricular myocytes showed that glibenclamide reversibly reduces the open probability of the KATP channel without affecting its single-channel conductance. nih.gov The half-maximal inhibitory concentration from the cytoplasmic side was determined to be 6 μM. nih.gov This inhibition can be antagonized by the presence of magnesium (Mg2+) and ADP. nih.gov

Beyond direct channel blockade, glibenclamide has been shown to exert anti-inflammatory effects in cardiac cells. In isolated cardiomyocytes, glibenclamide suppressed the activation of the NLRP3 inflammasome induced by the β-adrenergic receptor agonist isoproterenol. nih.gov This effect is mediated by direct targeting of the inflammasome. nih.gov Furthermore, glibenclamide was found to inhibit the cAMP/PKA signaling pathway in cardiomyocytes by increasing the activity of cyclic nucleotide phosphodiesterases (cPDEs), which promote the degradation of cAMP. nih.gov

However, the role of glibenclamide in the context of ischemia-reperfusion is complex. Some experimental studies suggest that by blocking KATP channels, which are considered cardioprotective when opened during metabolic stress, glibenclamide may have deleterious effects on reperfusion-induced arrhythmias and the recovery of myocardial function. researchgate.net

Glibenclamide has demonstrated antiproliferative effects in various cancer cell lines. In the human breast cancer cell line MDA-MB-231, which expresses SUR2B, Kir6.1, and Kir6.2 subunits of the KATP channel, glibenclamide inhibited cell proliferation in a dose-dependent manner. This effect was determined to be cytostatic rather than apoptotic. Mechanistically, glibenclamide induced a cell-cycle arrest in the G0/G1 phase, which was associated with an upregulation of the cell cycle inhibitor p27 and a decrease in cyclin E expression.

In the human gastric cancer cell line MGC-803, glibenclamide was shown to induce a decline in cellular viability coupled with apoptosis. nih.gov The MGC-803 cells express KATP channels composed of Kir6.2 and SUR1 subunits. nih.gov The antitumor activity in this cell line was found to be mediated by the generation of reactive oxygen species (ROS), derived from both NADPH oxidase and mitochondria. nih.gov This increase in ROS leads to the activation of the c-jun NH2-terminal kinase (JNK) pathway, which in turn drives cell apoptosis. nih.gov Pretreatment with an antioxidant was able to prevent the glibenclamide-induced JNK activation and subsequent apoptosis. nih.gov

Glibenclamide has been shown to exert significant anti-inflammatory effects by modulating the activation of microglia, the resident immune cells of the central nervous system. In vitro studies using the BV2 microglial cell line demonstrated that pretreatment with glibenclamide can inhibit the inflammatory response induced by lipopolysaccharide (LPS).

Specifically, glibenclamide dose-dependently decreased the LPS-induced overexpression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also reduced the mRNA expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism underlying these effects involves the inhibition of the p38 mitogen-activated protein kinase (p38/MAPK) signaling pathway. In addition to its anti-inflammatory actions, other studies have suggested that glibenclamide may enhance the phagocytic activity of microglia in vitro.

Table 3: Effects of Glibenclamide on LPS-Induced BV2 Microglial Cells

| Parameter Measured | Effect of Glibenclamide Pretreatment (2.5, 10 μM) | Underlying Mechanism | Reference |

|---|---|---|---|

| iNOS and COX-2 Protein Levels | Inhibited LPS-induced overexpression | Inhibition of p38/MAPK pathway | N/A |

| TNF-α, IL-6, IL-1β mRNA Expression | Dose-dependently decreased LPS-induced expression | Inhibition of p38/MAPK pathway | N/A |

| p38/MAPK Phosphorylation | Diminished LPS-induced phosphorylation | Direct pathway inhibition | N/A |

| Phagocytosis | Enhanced | Blockade of microglial KATP channels | N/A |

Modulation of Intracellular Biochemical Pathways

Glibenclamide exerts its pharmacological effects not only through the modulation of ion channels but also by influencing a variety of intracellular biochemical pathways. These interactions are crucial for understanding its complete mechanism of action beyond insulin secretion.

Preclinical studies have revealed that glibenclamide can directly interfere with mitochondrial function, leading to significant alterations in cellular energy metabolism. In freshly isolated renal proximal tubular cells, glibenclamide has been shown to reduce intracellular ATP levels in a concentration-dependent manner. ijbs.com At concentrations of 50 µM and 100 µM, glibenclamide decreased ATP content by 28% and 53%, respectively. ijbs.com This depletion of cellular ATP is attributed to a direct inhibition of mitochondrial respiration. ijbs.com Specifically, glibenclamide inhibits ADP-stimulated mitochondrial oxygen consumption, indicating an interference with the oxidative phosphorylation process. ijbs.com

Further investigations in rat islets demonstrated that 1 µM of glibenclamide, in the presence of 10 mM glucose, increased the oxygen consumption rate while decreasing the calculated ATP/ADP/Pi ratio by approximately 50%. nih.gov This suggests that the drug may induce a state of increased mitochondrial workload that is not efficiently coupled to ATP synthesis, potentially due to effects on membrane ion permeability. nih.govmdpi.com Studies using isolated rat liver mitochondria have shown that glibenclamide can dissipate the mitochondrial membrane potential and interfere with bioenergetics by permeabilizing the inner mitochondrial membrane to certain ions. mdpi.com

These findings indicate that beyond its role at the plasma membrane, glibenclamide has a distinct impact on mitochondria, affecting cellular bioenergetics and resulting in a notable loss of cellular ATP. ijbs.com

Table 1: Effect of Glibenclamide on Intracellular ATP Levels in Renal Proximal Tubular Cells

| Glibenclamide Concentration | Mean ATP Reduction (%) | Statistical Significance |

| 50 µM | 28 ± 4% | P < 0.01 |

| 100 µM | 53 ± 5% | P < 0.001 |

Data sourced from studies on freshly isolated renal proximal tubular cells. ijbs.com

Glibenclamide has been shown to influence the biology of adipocytes, which can have implications for lipid metabolism and insulin sensitivity. In comparative studies using the Otsuka Long-Evans Tokushima Fatty (OLETF) rat model, chronic treatment with glibenclamide resulted in a hypertrophisizing effect on fat cells. nih.gov This was characterized by a decrease in the frequency of small adipocytes and a significant increase in the population of large adipocytes when compared to control groups. nih.gov The mean fat-cell area in retroperitoneal fat tissue was notably larger in the glibenclamide-treated group. nih.gov

In vitro studies using the 3T3-L1 adipocyte cell line have provided further insight into the molecular effects of glibenclamide. Research has shown that glibenclamide, similar to glimepiride (B1671586), can enhance the production and secretion of adiponectin, an important insulin-sensitizing adipokine. researchgate.net This effect is linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism. researchgate.net Treatment of differentiated 3T3-L1 cells with glibenclamide (25 µM) for 48 hours significantly increased the secretion of adiponectin into the culture medium. researchgate.net Furthermore, glibenclamide was observed to alter the mRNA expression of other PPARγ target genes, such as aP2 and leptin, within these cells. researchgate.net

Table 2: Effect of Glibenclamide on Adiponectin Secretion in 3T3-L1 Adipocytes

| Treatment Group | Adiponectin Secretion (ng/mL) |

| Control | ~1250 |

| Glibenclamide (25 µM) | ~1750 |

| Pioglitazone (10 µM) | ~2250 |

Data represents approximate values derived from graphical representations in studies on differentiated 3T3-L1 cells treated for 48 hours. researchgate.net

Advanced glycation endproducts (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and lipids, and their accumulation is implicated in the pathogenesis of diabetic complications. nih.gov The primary mechanism by which antidiabetic agents affect AGE levels is through the reduction of hyperglycemia. nih.gov In vivo studies in streptozotocin-induced diabetic rats have shown that glibenclamide treatment can reduce the accumulation of AGEs, as measured by collagen-linked fluorescence. nih.gov However, this effect is largely considered to be an indirect consequence of its glucose-lowering action. ijbs.comnih.gov

Evidence for a direct, chemical inhibitory effect of glibenclamide on the formation of AGEs in vitro is limited. Studies measuring fructosamine, an early-stage glycation product, in diabetic rats found that glibenclamide administration did not produce a significant decrease in its levels compared to untreated diabetic controls, despite effectively lowering blood glucose. ijbs.com This suggests a lack of a potent, direct antiglycation activity independent of its primary pharmacological effect. While some research has compared the in vivo effects of glibenclamide on AGEs to compounds with known antiglycation properties, these studies often conclude that glibenclamide's impact is tied to glycemic control rather than a direct interception of glycation pathways. nih.gov

Interactions with Other Pharmacological Agents at the Cellular and Molecular Level

The pharmacological profile of glibenclamide is significantly influenced by its interactions with other drugs that target related cellular pathways, particularly those involving the KATP channel and intracellular signaling cascades in pancreatic beta-cells.

Glibenclamide acts as a potent inhibitor of ATP-sensitive potassium (KATP) channels. Consequently, its effects are directly and competitively antagonized by KATP channel openers. In conscious spontaneously hypertensive rats, the KATP channel opener diazoxide (B193173) was shown to completely abolish and even reverse glibenclamide-induced hypoglycemia, demonstrating a clear antagonistic relationship at the functional level. bohrium.com

In contrast, interactions with other KATP channel openers, such as levcromakalim (B1674936) and pinacidil (B1677893), can be more complex. In the same rat model, these agents had minimal to no significant effect on the hypoglycemic action of glibenclamide. bohrium.com This suggests differences in tissue selectivity or the nature of the interaction at the channel subunit.

Molecular binding studies provide a clearer picture of these interactions. The binding of radiolabeled [3H]glibenclamide to its receptor (SUR1) is influenced by KATP channel openers in a non-competitive, allosteric manner. mdpi.comoncotarget.com In membrane preparations, a long pre-incubation with levcromakalim was found to reduce both the affinity (Kd) and the number of binding sites (Bmax) for [3H]glibenclamide. mdpi.com This indicates that the binding of the channel opener induces a conformational change in the SUR1 protein that negatively impacts glibenclamide binding, an example of negative allosteric modulation. mdpi.com

At the level of intracellular signaling in pancreatic beta-cells, glibenclamide and metformin (B114582) exhibit opposing effects on the regulation of protein translation. nih.govums.ac.idscilit.com While sustained exposure to glibenclamide increases protein and insulin synthesis, metformin causes an inhibition. nih.gov

Metformin's inhibitory action is mediated through the activation of AMP-activated protein kinase (AMPK). nih.gov Activated AMPK suppresses protein translation via two main routes: the inhibition of the mammalian target of rapamycin (B549165) (mTOR)-dependent pathway and the inhibition of the mTOR-independent pathway. nih.govscilit.com This leads to reduced phosphorylation of key translation factors like eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 (rpS6), and increased inhibitory phosphorylation of eukaryotic elongation factor 2 (eEF2). nih.gov

Glibenclamide counteracts these effects. nih.govums.ac.id Prolonged exposure to glibenclamide activates protein translation through calcium-dependent signaling that involves the activation of mTOR and protein kinase A (PKA) pathways. nih.govnih.gov This leads to increased phosphorylation of rpS6 and 4E-BP1 and dephosphorylation of eEF2, thereby stimulating translation. nih.gov When used together, glibenclamide antagonizes the metformin-induced suppression of protein synthesis in beta-cells. nih.govscilit.com This interplay highlights a significant interaction at the level of intracellular signaling cascades that regulate the synthetic capacity of the beta-cell. nih.gov

Table 3: Opposing Effects of Metformin and Glibenclamide on Protein Translation in Beta-Cells

| Pathway/Factor | Metformin Effect | Glibenclamide Effect |

| AMPK | Activation | No direct effect |

| mTOR Signaling | Suppression | Activation |

| PKA Signaling | No direct effect | Activation |

| Protein Synthesis | Inhibition | Stimulation |

| Phosphorylation of 4E-BP1 & rpS6 | Decreased | Increased |

| Phosphorylation of eEF2 | Increased (Inhibitory) | Decreased |

This table summarizes the antagonistic interplay between metformin and glibenclamide on key regulators of protein translation. nih.govscilit.comnih.gov

Advanced Analytical Methodologies for Glibenclamide Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic methods are fundamental for separating and quantifying glibenclamide from complex mixtures such as plasma, serum, and pharmaceutical dosage forms. nih.goviajps.com High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis of glibenclamide. iajps.com Reverse-phase (RP-HPLC) methods are particularly common. nih.govajpaonline.com Method development involves optimizing several parameters to achieve efficient separation and quantification.

Key Developmental Parameters:

Stationary Phase: C8 and C18 columns are frequently employed, offering excellent separation capabilities for glibenclamide. nih.govekb.eg For instance, a Chromosil C18 column (150mm × 4.6mm, 5µm) has been successfully used. ajpaonline.com

Mobile Phase: The mobile phase composition is critical for achieving desired retention times and peak shapes. Common compositions include mixtures of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). iajps.comajpaonline.com An environmentally benign approach used a mixture of ethanol (B145695) and methanol (50:50 % v/v). nih.gov Another method utilized a mobile phase of 70% ethanol and 30% aqueous 10.00 mM potassium phosphate buffer (pH 3.0) containing 50.00 mM octanesulfonic acid. ekb.eg

Flow Rate: Flow rates are typically set around 1.0 mL/min to ensure good separation within a reasonable analysis time. nih.govajpaonline.com

Detection: UV detection is the most common mode, with the wavelength of maximum absorbance for glibenclamide being around 230 nm, 245 nm, or 300 nm depending on the solvent system. nih.govajpaonline.comsphinxsai.comnih.gov

Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure their reliability. ajpaonline.comekb.eg Validation encompasses parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: HPLC Method Validation Parameters for Glibenclamide Analysis

| Parameter | Research Finding | Reference |

| Linearity Range | 10 - 50 µg/ml | ajpaonline.com |

| 0.1 - 200 µg/mL | nih.gov | |

| 50 - 1200 ng/ml (in rat plasma) | nih.gov | |

| Correlation Coefficient (r²) | > 0.999 | nih.govajpaonline.com |

| Accuracy (Recovery) | 98.2% to 100.9% | ajpaonline.com |

| Precision (%RSD) | < 1.5% (Intra- and Inter-day) | ajpaonline.com |

| < 2% | nih.gov | |

| Limit of Detection (LOD) | 33 ng/ml | nih.gov |

| Limit of Quantification (LOQ) | 40 ng/ml | nih.gov |

| Retention Time | 6.2 minutes | ajpaonline.com |

| 9.38 minutes | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govderpharmachemica.com These techniques offer the ability to quantify glibenclamide at very low concentrations, often in the nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range. nih.gov

Development of LC-MS/MS methods involves:

Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC) is often paired with MS to provide rapid analysis times, with total run times as short as 2.0 minutes. researchgate.net C18 columns are commonly used for separation. nih.govmagtechjournal.com The mobile phase typically consists of acetonitrile and water, often with additives like formic acid to improve ionization. nih.govmagtechjournal.com

Ionization: Electrospray ionization (ESI) is a frequently used technique, operated in either positive or negative ion mode. nih.govmagtechjournal.com Atmospheric pressure chemical ionization (APCI) has also been reported. nih.gov

Mass Analysis: A triple-quadrupole mass spectrometer is commonly used for quantification, operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govmagtechjournal.com This involves monitoring a specific precursor ion to product ion transition, which provides high specificity. For glibenclamide, a common transition monitored in positive ESI mode is m/z 494.2 → 368.9. magtechjournal.com

LC-MS/MS methods have been successfully validated for the determination of glibenclamide in human and rat plasma, demonstrating excellent linearity, precision, and accuracy. nih.govmagtechjournal.comresearchgate.net

Table 2: LC-MS/MS Method Parameters for Glibenclamide in Human Plasma

| Parameter | Research Finding | Reference |

| Chromatography | UPLC-MS/MS | researchgate.net |

| LC-MS/MS | magtechjournal.com | |

| Column | Acquity UPLC®BEH C18 | nih.gov |

| ZORBAX Eclipse XDB-C18 | magtechjournal.com | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govmagtechjournal.com |

| Mass Transition (SRM) | m/z 494.2 → 368.9 | magtechjournal.com |

| Linearity Range | 6.67 - 500 µg·L⁻¹ | magtechjournal.com |

| 10 - 1280 ng/mL | researchgate.net | |

| Limit of Quantification (LOQ) | 6.67 µg·L⁻¹ | magtechjournal.com |

| 10 ng/mL | researchgate.net | |

| Precision (%RSD) | < 8% (Inter- and Intra-day) | magtechjournal.com |

| Recovery | > 90% | magtechjournal.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance variant, HPTLC, serve as simple, cost-effective, and rapid methods for the identification and quantification of glibenclamide in pharmaceutical formulations. scholarsresearchlibrary.comb-cdn.net

In HPTLC, glibenclamide is chromatographed on a stationary phase, typically silica (B1680970) gel 60 F254 TLC plates. scholarsresearchlibrary.comscholarsresearchlibrary.com The choice of mobile phase is crucial for achieving good separation. A common mobile phase for glibenclamide consists of a mixture of toluene, ethyl acetate, and methanol in a ratio of 8.0:0.5:1 (v/v/v). scholarsresearchlibrary.comscholarsresearchlibrary.com After development, the plates are dried, and densitometric analysis is performed using a TLC scanner at the detection wavelength of glibenclamide, which has been reported as 229 nm. scholarsresearchlibrary.comscholarsresearchlibrary.com

The HPTLC method has been validated for its precision and accuracy. scholarsresearchlibrary.comnih.gov It has shown good linearity, with correlation coefficients often exceeding 0.999. scholarsresearchlibrary.comnih.gov This technique is particularly useful for routine quality control testing of tablet formulations. scholarsresearchlibrary.comscholarsresearchlibrary.com

Table 3: HPTLC Method Parameters for Glibenclamide Analysis

| Parameter | Research Finding | Reference |

| Stationary Phase | Silica Gel 60 F254 | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| RP-18 F254s aluminum sheets | nih.gov | |

| Mobile Phase | Toluene: Ethyl Acetate: Methanol (8.0:0.5:1 v/v/v) | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| Methanol: Tetrahydrofuran: Water: Glacial Acetic Acid (16:3.6:4:0.4 v/v) | nih.gov | |

| Rf Value | 0.45 ± 0.07 | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| 0.54 | nih.gov | |

| Detection Wavelength | 229 nm | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| Linearity Range | 200 - 1000 ng/band | nih.gov |

| Correlation Coefficient (r) | 0.9994 | scholarsresearchlibrary.com |

| Limit of Detection (LOD) | 6 ng/spot | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| Limit of Quantification (LOQ) | 20 ng/spot | scholarsresearchlibrary.comscholarsresearchlibrary.com |

Spectroscopic and Physicochemical Characterization Methods

Spectroscopic methods are indispensable for the qualitative identification and quantitative measurement of glibenclamide, as well as for characterizing its physicochemical properties.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and economical technique for the quantitative determination of glibenclamide in bulk drug and pharmaceutical dosage forms. derpharmachemica.cominnovativepublication.org The method is based on the measurement of the absorbance of a glibenclamide solution at its wavelength of maximum absorbance (λmax).

The λmax of glibenclamide can vary depending on the solvent used. In a mixture of ethanol and water (1:1), a λmax of 229 nm has been reported. ugm.ac.id Other studies have identified a λmax at 300.60 nm in methanol, 308 nm, and 324 nm in a methanol/distilled water mixture. innovativepublication.orginarah.co.idresearchgate.net

The method is validated for linearity, accuracy, and precision according to ICH guidelines. innovativepublication.orgugm.ac.id It demonstrates good linearity over a specific concentration range, with high correlation coefficients. innovativepublication.orghilarispublisher.com

Table 4: UV-Vis Spectrophotometry Validation Parameters for Glibenclamide

| Parameter | Research Finding | Reference |

| Wavelength (λmax) | 229.5 nm | hilarispublisher.com |

| 300 nm | researchgate.net | |

| 300.60 nm | inarah.co.id | |

| 324 nm | innovativepublication.org | |

| Solvent | Ethanol:Water (1:1) | ugm.ac.id |

| Methanol | inarah.co.id | |

| Distilled Water (with initial dissolution in methanol) | innovativepublication.org | |

| Linearity Range | 3 - 15 µg/ml | hilarispublisher.com |

| 2 - 10 µg/mL | innovativepublication.org | |

| 5 - 30 µg/ml | researchgate.net | |

| Correlation Coefficient (r²) | > 0.999 | hilarispublisher.com |

| 0.9991 | innovativepublication.org | |

| Limit of Detection (LOD) | 0.35 µg/mL | innovativepublication.org |

| Limit of Quantification (LOQ) | 1.06 µg/mL | innovativepublication.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for the qualitative identification of glibenclamide. sdiarticle3.comtsijournals.com It is used to confirm the presence of key functional groups within the molecule by comparing the IR spectrum of a sample to that of a reference standard. sdiarticle3.com

The IR spectrum of glibenclamide exhibits characteristic absorption peaks corresponding to specific molecular vibrations. These peaks confirm the presence of the aryl-sulfonyl-urea structure. sdiarticle3.com

Key IR Absorption Peaks for Glibenclamide:

N-H Stretching: Peaks observed around 3318-3365 cm⁻¹ are attributed to the stretching vibrations of the N-H groups in the urea (B33335) and amide moieties. sdiarticle3.comresearchgate.net

C=O Stretching: Carbonyl stretching vibrations from the urea and amide groups are typically seen at approximately 1715 cm⁻¹, 1618 cm⁻¹, and 1527 cm⁻¹. sdiarticle3.comresearchgate.net

S=O Stretching: The characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (O=S=O) group appear in the regions of 1338-1342 cm⁻¹ and 1160 cm⁻¹, respectively. sdiarticle3.comresearchgate.netidosi.org

C-N Stretching: A peak around 1338.60 cm⁻¹ can be assigned to the C-N stretching of the amine group. idosi.org

These spectral fingerprints are crucial for confirming the identity and integrity of the glibenclamide compound in raw materials and finished products. sdiarticle3.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique utilized to characterize the physical properties of Glibenclamide, particularly its crystallinity and interactions with excipients. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is crucial for predicting the stability and dissolution behavior of amorphous Glibenclamide formulations.

In one study, Glibenclamide was milled for various durations to produce amorphous material. nih.govtuni.fi DSC, alongside Raman spectroscopy, was used to characterize the samples. It was found that different milling times were required to render the drug fully amorphous according to each technique. While Raman spectroscopy indicated the sample was amorphous after 60 minutes of milling, DSC could still detect residual crystallinity up to 120 minutes. nih.govtuni.fi The complete absence of an onset of crystallization signal in DSC was only achieved after 150 minutes of milling. This residual crystallinity, detectable only by DSC, was shown to negatively impact the physical stability and dissolution of the milled samples. nih.govtuni.fi The onset of crystallization temperature obtained from DSC measurements was determined to be the best predictor of the critical quality attributes of the amorphous Glibenclamide. nih.govtuni.fi

DSC is also employed to rapidly assess the compatibility of Glibenclamide with various excipients in tablet formulations. nih.gov By analyzing shifts in the melting peak temperature and changes in the enthalpy of fusion (ΔH) of Glibenclamide when mixed with excipients, potential interactions can be identified. nih.gov A study evaluated mixtures of Glibenclamide with excipients such as natrosol, stearic acid, sorbitol, and cross-linked polyvinylpyrrolidone. nih.gov The degree of interaction was quantified by the differences in melting temperature and enthalpy compared to the pure drug. nih.gov

Table 1: DSC Parameters for Milled Glibenclamide This table summarizes the findings from a study where Glibenclamide was milled for different durations and analyzed using DSC and Raman spectroscopy to assess its amorphous state and physical stability.

| Milling Duration | Observation (Raman Spectroscopy) | Observation (DSC) | Implication for Quality Attributes |

| 60 min | Fully amorphous | Residual crystallinity detected | Sub-optimal stability and dissolution |

| 60-120 min | Fully amorphous | Residual crystallinity detected | Sub-optimal stability and dissolution |

| 150 min | Fully amorphous | No onset of crystallization | Optimal physical stability |

Electrophysiological and Imaging Techniques for Channel Activity

Patch-Clamp Electrophysiology for KATP Channel Current Measurement